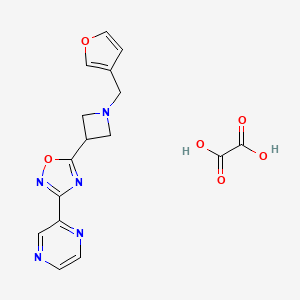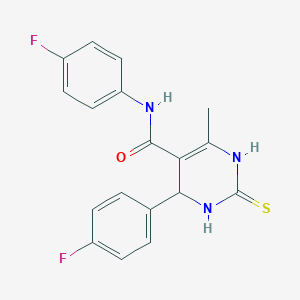
N,4-bis(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N,4-bis(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a chemical compound that likely belongs to the class of organic compounds known as thioureas . Thioureas are compounds containing the thiourea functional group, which is structurally similar to urea except that the oxygen atom is replaced by a sulfur atom . They have a general formula of (R1R2N)(R3R4N)C=S .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would likely be similar to those of other thiourea compounds. Thioureas can participate in a variety of chemical reactions, including acting as ligands in coordination chemistry and serving as building blocks in the synthesis of more complex organic compounds .Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The structure of the compound allows for the synthesis of novel 1,2,3-triazoles that have shown promising results against a variety of bacteria and fungi . These include common pathogens such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumonia, as well as fungi like Aspergillus fumigatus and Candida albicans .
Anti-Fibrosis Activity
Research indicates that derivatives of this compound exhibit significant anti-fibrotic activities. This is particularly relevant in the treatment of diseases characterized by excessive fibrous tissue, such as liver fibrosis . The inhibition of collagen expression and hydroxyproline content in cell culture mediums suggests potential applications in developing novel anti-fibrotic drugs .
Synthesis of Nonionic Surfactants
The compound’s derivatives have been utilized in the synthesis of nonionic surfactants, which are simpler to produce and have broad applications in biochemical research and drug delivery systems . These surfactants are also used in various industries as detergents, solubilizers, and emulsifiers .
Heterocyclic Chemistry
In the field of heterocyclic chemistry, the compound’s derivatives are important due to their wide range of medicinal applications. They are being explored for use as anti-inflammatory, anti-HIV, anticancer, antibacterial, antifungal, antiviral, and antimalarial agents .
Agricultural Applications
Thiourea derivatives, to which this compound belongs, have applications in agriculture. They are used in various synthetic chemical processes that contribute to the development of agricultural products .
Metallurgical Applications
The compound’s derivatives are also relevant in metallurgy. They play a role in processes such as ore processing and metal extraction, which are crucial in the production of various metals .
properties
IUPAC Name |
N,4-bis(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3OS/c1-10-15(17(24)22-14-8-6-13(20)7-9-14)16(23-18(25)21-10)11-2-4-12(19)5-3-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKWQFVRHFXHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethyl]benzoic acid](/img/structure/B3007383.png)
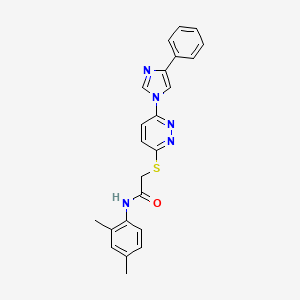
methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B3007387.png)
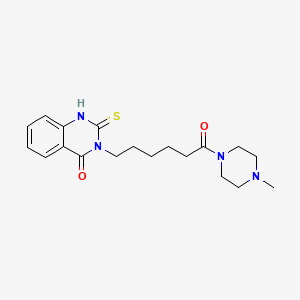
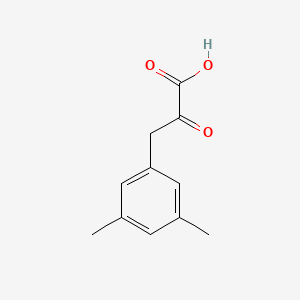

![N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B3007395.png)
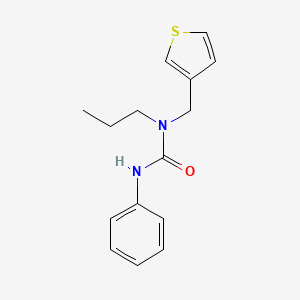

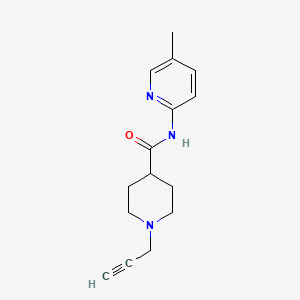
![N1-(pyridin-2-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3007400.png)
